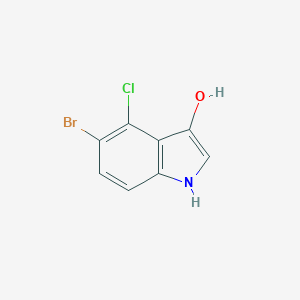
1-Methyl-4-(2-methylphenyl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(2-methylphenyl)pyridinium (MPP+) is a chemical compound that has been widely used in scientific research for its ability to selectively kill dopaminergic neurons. This compound is known to be a potent neurotoxin and has been used to study Parkinson's disease and other neurological disorders.
Mecanismo De Acción
MPP+ is taken up by dopaminergic neurons through the dopamine transporter. Once inside the cell, MPP+ is converted into a toxic metabolite that interferes with the cell's ability to produce energy. This leads to the death of the neuron. The exact mechanism of MPP+'s toxicity is not fully understood, but it is thought to involve the disruption of mitochondrial function.
Biochemical and Physiological Effects:
MPP+ has been shown to cause a range of biochemical and physiological effects in dopaminergic neurons. These include the disruption of mitochondrial function, the accumulation of reactive oxygen species, and the activation of cell death pathways. These effects ultimately lead to the death of the neuron.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPP+ in lab experiments include its ability to selectively kill dopaminergic neurons, which are the cells that are affected in Parkinson's disease. This makes it a useful tool for studying the mechanisms underlying Parkinson's disease and developing new treatments. However, the use of MPP+ in lab experiments is also limited by its toxicity and the fact that it only affects a specific subset of neurons.
Direcciones Futuras
There are many future directions for research involving MPP+. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms underlying MPP+'s toxicity. Another area of interest is the development of new compounds that can selectively target dopaminergic neurons without the toxic effects of MPP+. Additionally, researchers may look at the use of MPP+ in other neurological disorders where dopaminergic neurons are affected.
Métodos De Síntesis
MPP+ can be synthesized by the reaction of 2-methylpyridine with methyl iodide in the presence of a base such as potassium hydroxide. The reaction produces MPP+ as a salt, which can be purified by recrystallization. The synthesis of MPP+ is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
MPP+ has been widely used in scientific research to study Parkinson's disease and other neurological disorders. This compound selectively kills dopaminergic neurons, which are the cells that are affected in Parkinson's disease. By studying the effects of MPP+ on these neurons, researchers can gain a better understanding of the mechanisms underlying Parkinson's disease and develop new treatments.
Propiedades
Número CAS |
111342-39-3 |
|---|---|
Nombre del producto |
1-Methyl-4-(2-methylphenyl)pyridinium |
Fórmula molecular |
C13H14N+ |
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
1-methyl-4-(2-methylphenyl)pyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-11-5-3-4-6-13(11)12-7-9-14(2)10-8-12/h3-10H,1-2H3/q+1 |
Clave InChI |
SQQIVWWCOPFTKT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC=[N+](C=C2)C |
SMILES canónico |
CC1=CC=CC=C1C2=CC=[N+](C=C2)C |
Otros números CAS |
111342-39-3 |
Sinónimos |
1-methyl-4-(2-methylphenyl)pyridinium 1-methyl-4-(2-methylphenyl)pyridinium iodide 2'-methyl MPP+ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



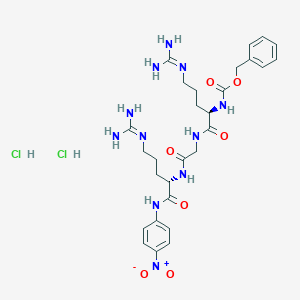
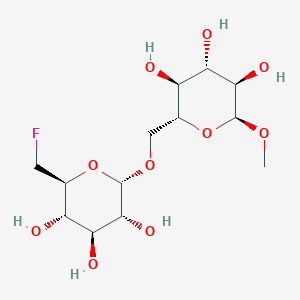
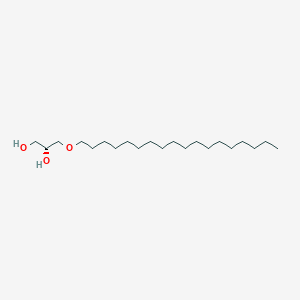
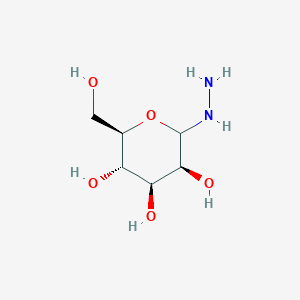
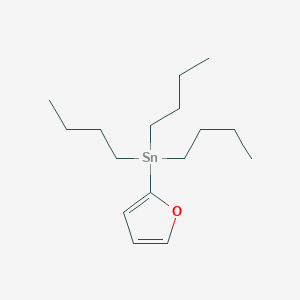
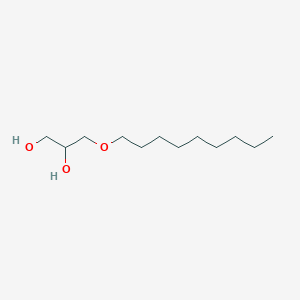
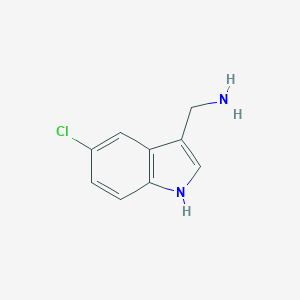
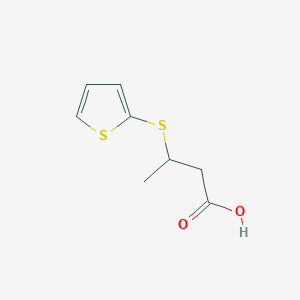
![1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone](/img/structure/B54048.png)
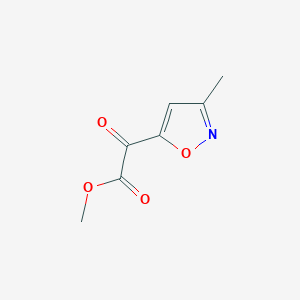
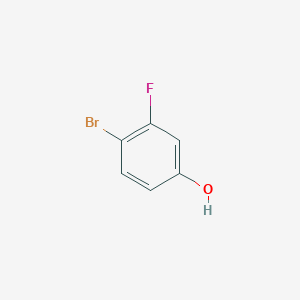
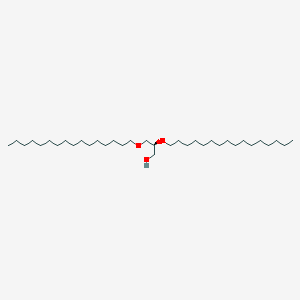
![Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI)](/img/structure/B54054.png)
